molecular formula C8H10N2O2 B13606041 3-(Pyrazin-2-yl)butanoic acid

3-(Pyrazin-2-yl)butanoic acid

Cat. No.: B13606041
M. Wt: 166.18 g/mol
InChI Key: NKZXJCPHNHBCRV-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)butanoic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, attached to a butanoic acid chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of pyrazin-2-amine with a suitable butanoic acid derivative. For example, pyrazin-2-amine can be reacted with 3-bromobutanoic acid in the presence of a base such as potassium carbonate to yield this compound .

Another method involves the Suzuki-Miyaura cross-coupling reaction, where pyrazin-2-boronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products Formed

    Oxidation: Pyrazine-N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

3-(Pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(Pyrazin-2-yl)butanoic acid can be compared with other pyrazine derivatives, such as:

    Pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazine ring.

    Pyrazine-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.

    Pyrazine-2-amine: Features an amine group attached to the pyrazine ring.

The uniqueness of this compound lies in its butanoic acid chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-pyrazin-2-ylbutanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-3,5-6H,4H2,1H3,(H,11,12)

InChI Key

NKZXJCPHNHBCRV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NC=CN=C1

Origin of Product

United States

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